molecular formula C12H8ClFO3 B508047 5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438221-97-7

5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde

Cat. No. B508047
CAS RN: 438221-97-7
M. Wt: 254.64g/mol
InChI Key: ZIFBPWJYHBDSAL-UHFFFAOYSA-N
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Description

“5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde” is a chemical compound with the CAS Number: 438221-97-7 . It has a molecular weight of 254.64 . The IUPAC name for this compound is 5-[(2-chloro-4-fluorophenoxy)methyl]-2-furaldehyde .


Molecular Structure Analysis

The InChI code for “5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde” is 1S/C12H8ClFO3/c13-11-5-8(14)1-4-12(11)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Antioxidant Activity

Furan-2-carbaldehyde derivatives have been investigated for their antioxidant properties. Studies on derivatives such as 5-hydroxymethylfuran-2-carbaldehyde (HMF) have shown that these compounds display antioxidant activity, mainly in assays like oxygen radical absorbance capacity (ORAC) (Chen et al., 2014). This indicates the potential of furan-2-carbaldehyde derivatives in contributing to the antioxidant capacity of foods and possibly in therapeutic applications.

Neuroprotective Activity

Compounds structurally related to 5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde have been found to exhibit neuroprotective activities. For instance, derivatives isolated from Gastrodia elata demonstrated potential neuroprotective effects against induced cell damage in vitro, suggesting their utility in developing treatments for oxidative stress-induced toxicity and neurodegenerative diseases (Li et al., 2016).

Synthesis and Chemical Reactivity

Research has focused on the synthesis and reactivity of furan-2-carbaldehyde derivatives, exploring their utility as building blocks in organic synthesis. For example, furan-2-carbaldehydes have been used as C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones via photocatalytic C–C bond cleavage (Yu et al., 2018). This highlights their versatility in synthetic chemistry, enabling the development of novel compounds with potential biological activities.

Biomass-derived Chemicals

Furan-2-carbaldehyde derivatives are also of interest as biomass-derived chemicals. Their role in green chemistry and sustainable chemical processes has been emphasized, with applications in synthesizing various bioactive compounds while minimizing the need for protective group strategies (Yu et al., 2018).

Structural and Thermodynamic Studies

Thermodynamic properties of furan-2-carbaldehyde isomers have been investigated, providing insights into the optimization of synthesis, purification, and application processes (Dibrivnyi et al., 2015). Such studies are crucial for understanding the physical and chemical behavior of these compounds, aiding in the design of more efficient and effective synthetic routes.

Safety and Hazards

The safety data sheet (MSDS) for “5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde” can be found at the provided link . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO3/c13-11-5-8(14)1-4-12(11)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFBPWJYHBDSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde

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